REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]([CH3:17])([CH3:16])[NH:5][C:6]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:7]=1[N+:13]([O-])=O.[H][H].C1(C)C=CC(S(O)(=O)=O)=CC=1>[Pd].CO>[F:12][C:10]1[CH:11]=[C:6]2[C:7](=[CH:8][CH:9]=1)[NH:13][C:3](=[O:2])[C:4]([CH3:17])([CH3:16])[NH:5]2
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Name
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N-(5-fluoro-2-nitrophenyl)-2-methylalanine methyl ester
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Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
COC(C(NC1=C(C=CC(=C1)F)[N+](=O)[O-])(C)C)=O
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Name
|
|
Quantity
|
0.63 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
0.23 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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is added
|
Type
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FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated to about 150 ml
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Type
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TEMPERATURE
|
Details
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warmed at 800 for 75 min
|
Duration
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75 min
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel (700 ml)
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Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol (98/2)
|
Type
|
CUSTOM
|
Details
|
The product is crystallized from methanol/dichloromethane/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2NC(C(NC2=CC1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |